5-tert-butylfuran-2-carboxylic Acid

Vue d'ensemble

Description

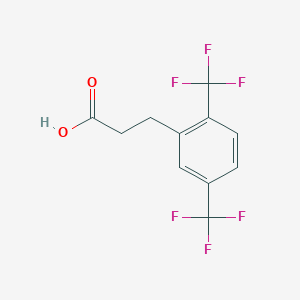

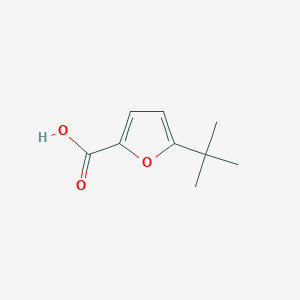

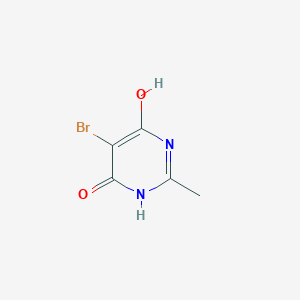

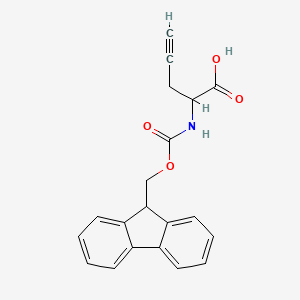

The compound 5-tert-butylfuran-2-carboxylic acid is a furan derivative with a tert-butyl group attached to the fifth position and a carboxylic acid functionality at the second position. This structure places it within a class of organic compounds known for their potential utility in various chemical syntheses and transformations.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary, was prepared from L-alanine, showcasing the potential for synthesizing complex molecules from simpler amino acids . Additionally, tert-butyl carbonates have been used to activate carboxylic acids, leading to the formation of active esters, which are valuable intermediates in the synthesis of amides or peptides . These methods highlight the versatility of tert-butyl groups in facilitating chemical transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis to determine its crystal structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving tert-butylfuran-2-carboxylic acid derivatives have been explored in the literature. Halomethyl derivatives of 3- and 4-(dialkoxyphosphorylmethyl)-5-tert-butylfuran-2-carboxylic acid have been synthesized and shown to react with nucleophiles, such as secondary amines and sodium butanethiolate, to form substitution products . These reactions demonstrate the reactivity of the furan ring and the influence of the tert-butyl group on the compound's chemical behavior.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-tert-butylfuran-2-carboxylic acid are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the crystalline structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides information on its solid-state properties . The reactivity of the tert-butylfuran-2-carboxylic acid derivatives with various nucleophiles also sheds light on their chemical properties, such as electrophilic sites and potential for forming diverse chemical bonds .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

5-tert-Butylfuran-2-carboxylic acid and its derivatives have been primarily explored for their chemical reactivity and potential applications in synthesis. Pevzner (2002) reported the synthesis of bis(diethoxyphosphorylmethyl)-5-tert-butylfurans through the reaction involving sodium diethyl phosphite. This process highlighted the differential reactivity of chloromethyl groups influenced by the neighboring tert-butyl substituent, indicating its potential utility in chemical synthesis where such selectivity is desired (Pevzner, 2002).

Dutta, Wu, and Mascal (2015) explored the production of acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, underscoring their utility as intermediates in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Halomethyl Derivatives and Nucleophilic Reactions

Further studies by Pevzner (2003) on halomethyl derivatives of furan-2-carboxylic acid demonstrated their interactions with secondary amines and sodium butanethiolate, forming various substitution products. This research emphasized the reactivity of these compounds with nucleophilic agents, presenting potential avenues for synthesis and modification of complex molecules (Pevzner, 2003).

Steric Effects and Reactivity

Research on the steric effects and implications on reactivity of such compounds has been significant. The study by Böhm and Exner (2001) on 2-tert-butylbenzoic acid emphasized the impact of steric inhibition to resonance and van der Waals tension on the acidity of sterically hindered carboxylic acids, providing insights into the structure-reactivity relationship in such compounds (Böhm & Exner, 2001).

Synthesis of Complex Structures

The synthesis and molecular structure elucidation of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, derived from related compounds, indicate the versatility of 5-tert-butylfuran-2-carboxylic acid derivatives in forming complex molecular structures. This compound was synthesized via an intramolecular lactonization reaction and characterized by spectroscopy and X-ray diffraction, showcasing the potential of these compounds in advanced material science and molecular engineering (Moriguchi et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-tert-butylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZMCIVGRRFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403873 | |

| Record name | 5-tert-butylfuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butylfuran-2-carboxylic Acid | |

CAS RN |

56311-39-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butylfuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)